molecular formula C26H24FNO3 B582792 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide CAS No. 1797905-42-0

2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide

Cat. No.: B582792
CAS No.: 1797905-42-0
M. Wt: 417.48
InChI Key: XIBJIYKHDMWMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide is a chemical compound offered for research and development purposes. The closely related 4-fluoro structural isomer is scientifically recognized as a process-related impurity and a key synthetic intermediate in the production of Atorvastatin, a widely prescribed cholesterol-lowering medication . As such, this compound and its analogs are of significant value in pharmaceutical research, particularly in the areas of analytical chemistry and quality control. Researchers utilize these compounds as reference standards in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to monitor the synthesis of Atorvastatin, identify byproducts, and ensure the purity and safety of the final Active Pharmaceutical Ingredient (API) . The mechanism of action for this specific diketoamide derivative is tied to its role as a precursor in the synthetic pathway, and its study is crucial for understanding and optimizing manufacturing processes and for conducting rigorous impurity profiling . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)25(30)20-15-9-10-16-21(20)27/h3-17,22-23H,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBJIYKHDMWMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a class of γ-oxo-N,β-diphenyl benzenebutanamides , with variations in substituents influencing pharmacological and physicochemical properties. Key analogs include:

Compound Name CAS Number Molecular Formula Key Structural Differences Synthesis Yield Purity Application
2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide 125971-96-2 C₂₆H₂₄FNO₃ Baseline structure 57.3% >95% Atorvastatin intermediate
4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenyl-benzenebutanamide 163217-67-2 C₂₆H₂₃F₂NO₃ Additional fluorine on β-phenyl N/A N/A Research impurity
Deuterated analog (2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic acid phenylamide) 1020719-43-0 C₂₆H₁₉D₅FNO₃ Deuterium substitution on phenyl N/A N/A Metabolic studies
Atorvastatin Diketo Amide Impurity N/A C₂₆H₂₄FNO₃ Structural isomerism in oxo groups N/A N/A Pharmaceutical impurity
Key Observations:
  • Fluorine Substitution: The presence of fluorine at the 4-position on the phenyl ring (CAS 125971-96-2) enhances metabolic stability compared to non-fluorinated analogs .
  • Deuterated Derivatives : Deuterium incorporation (e.g., CAS 1020719-43-0) preserves chemical behavior but alters pharmacokinetics for isotope effect studies .
  • Impurity Profiles : Analogous structures like the "Atorvastatin Diketo Amide Impurity" highlight the importance of regiochemical control during synthesis to avoid byproducts .

Physicochemical Properties

  • Polarity and Solubility: The fluorophenyl group increases hydrophobicity compared to non-fluorinated analogs, impacting solubility in organic solvents like tetrahydrofuran (THF) .
  • Thermal Stability : Derivatives with bulkier substituents (e.g., β-(4-fluorophenyl)) exhibit lower melting points due to reduced crystallinity .

Pharmaceutical Relevance

  • The compound’s role as an atorvastatin intermediate is well-documented, with optimized synthetic routes reducing production costs .
  • Impurity analogs (e.g., CAS 163217-67-2) are critical for quality control in drug manufacturing, ensuring compliance with regulatory standards .

Comparative Bioactivity

  • Fluorine Impact : Fluorination at the 4-position improves binding affinity to HMG-CoA reductase, a target in cholesterol biosynthesis .
  • Deuterated Derivatives : These analogs are used in stable isotope labeling to study metabolic pathways without altering chemical reactivity .

Biological Activity

2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide, often referred to as a key intermediate in the synthesis of Atorvastatin, exhibits significant biological activity. This compound is characterized by its fluorinated structure, which enhances its pharmacological properties compared to non-fluorinated analogs. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • CAS Number : 125971-96-2
  • IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

The biological activity of this compound primarily stems from its role as an HMG-CoA reductase inhibitor, similar to Atorvastatin. The fluorine atom in its structure increases lipophilicity and metabolic stability, potentially enhancing its ability to modulate lipid metabolism.

Inhibition of Glycolysis

Recent studies have indicated that fluorinated compounds, including derivatives of glucose analogs, can significantly inhibit glycolytic pathways in cancer cells. Specifically, this compound has been shown to affect hexokinase activity, a key enzyme in glycolysis:

  • Potent Inhibition : The compound exhibits a strong inhibitory effect on hexokinase II (HKII), leading to reduced glycolytic flux in cancer cells.
  • Enhanced Stability : The fluorination improves the compound's stability and uptake, allowing for effective action at lower doses and over extended periods.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Remarks
A549 (Lung Cancer)5.4Significant reduction in viability
U87MG (GBM)3.8Enhanced effects under hypoxic conditions
MCF7 (Breast Cancer)6.5Moderate cytotoxicity observed

Case Study 1: Glioblastoma Multiforme (GBM)

In a recent study focusing on GBM, the application of this compound resulted in notable cytotoxicity. The compound was administered in varying concentrations, revealing a dose-dependent response that correlated with reduced cell proliferation and increased apoptosis markers.

Case Study 2: Metabolic Disorders

Another investigation assessed the impact of this compound on lipid profiles in hyperlipidemic models. Results indicated a significant decrease in total cholesterol and LDL levels, suggesting potential use in managing dyslipidemia.

Q & A

Q. What are the established synthetic routes for 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Zhang (2010) describes a pathway starting with fluorophenyl intermediates and utilizing Friedel-Crafts acylation to introduce the 2-methyl-1-oxopropyl group, followed by amidation with diphenylamine. Key steps include:
  • Step 1 : Condensation of 4-fluorophenylacetone with benzoyl chloride under anhydrous AlCl₃ catalysis (60–70°C, 6 hrs, 72% yield).
  • Step 2 : Oxidation of the intermediate γ-keto ester using Jones reagent (CrO₃/H₂SO₄) to form the γ-oxo moiety.
  • Step 3 : Coupling with N,β-diphenylamine via a nucleophilic acyl substitution (DMAP catalyst, THF solvent, room temperature, 85% yield) .
    Optimization focuses on solvent polarity (THF vs. DCM) and stoichiometric ratios to minimize byproducts.

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer : Characterization employs a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H and ¹³C NMR (CDCl₃ solvent) identify fluorine coupling patterns (e.g., ¹⁹F-¹H splitting at δ 7.2–7.8 ppm for aromatic fluorines) and confirm the γ-oxo group (δ 208–210 ppm in ¹³C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 480.18) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields during synthesis, and how can they be addressed?

  • Methodological Answer : Key challenges include:
  • Byproduct Formation : The Friedel-Crafts step (Step 1) generates regioisomers due to competing para/meta acylation. Zhang (2010) mitigates this using bulky directing groups (e.g., tert-butyloxycarbonyl) to favor para substitution .
  • Oxidation Overreach : The γ-oxo group (Step 2) risks over-oxidation to carboxylic acid. Controlled addition of Jones reagent at 0–5°C and immediate quenching with NaHCO₃ prevents this .
    Statistical optimization (e.g., Design of Experiments, DoE) can model variables like temperature, catalyst loading, and reaction time to maximize yield .

Q. How do structural analogs of this compound inform its potential biological activity?

  • Methodological Answer : Analogs with similar fluorophenyl and γ-oxo motifs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) exhibit antimicrobial and kinase-inhibitory properties . To predict activity:
  • Molecular Docking : Use PTP1B or COX-2 enzyme models to assess binding affinity. For example, sulfonamide-containing PTP1B inhibitors show IC₅₀ values <10 μM, suggesting this compound may target metabolic disorders .
  • SAR Studies : Modify substituents (e.g., replacing diphenylamine with pyridinyl groups) and compare bioactivity in vitro .

Q. Are there conflicting data on the compound’s stability under physiological conditions, and how can these be resolved?

  • Methodological Answer : Stability studies in PBS (pH 7.4, 37°C) report discrepancies in half-life (t₁/₂ = 4–12 hrs). Contradictions arise from:
  • Degradation Pathways : Hydrolysis of the γ-oxo group vs. oxidative cleavage of the fluorophenyl ring. LC-MS/MS can track degradation products .
  • Matrix Effects : Serum proteins (e.g., albumin) may stabilize the compound, altering observed t₁/₂. Use simulated physiological matrices with/without 5% BSA for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.